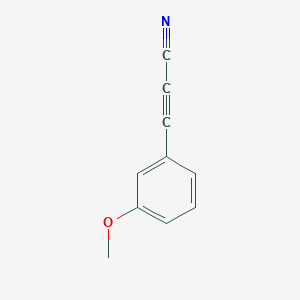
3-(3-Methoxyphenyl)propiolonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)propiolonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of propiolonitrile, where a methoxyphenyl group is attached to the third carbon of the propiolonitrile chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)propiolonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. One common method involves the use of iodine and ammonium hydroxide in dichloromethane as solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)propiolonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(3-Methoxyphenyl)propionic acid.
Reduction: 3-(3-Methoxyphenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxyphenyl)propiolonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials for solar thermal energy storage systems.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)propiolonitrile exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to participate in reactions that modify its functional groups, thereby altering its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propiolonitrile
- 3-(4-Methoxyphenyl)propionitrile
- 3-(4-Methoxyphenyl)propanenitrile
Uniqueness
3-(3-Methoxyphenyl)propiolonitrile is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C10H7NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,1H3 |
InChI Key |
XKDXVDPVWVHKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
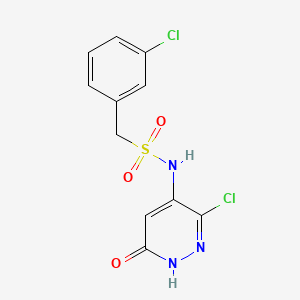
![9-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13684218.png)
![6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B13684229.png)
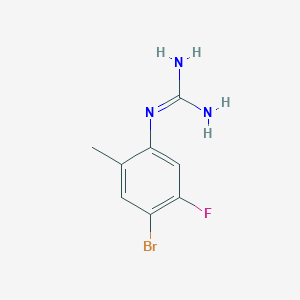
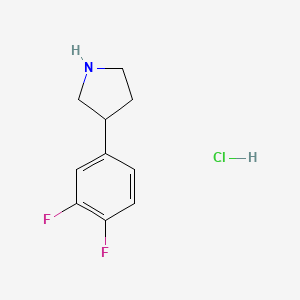
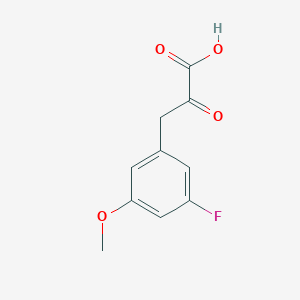
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
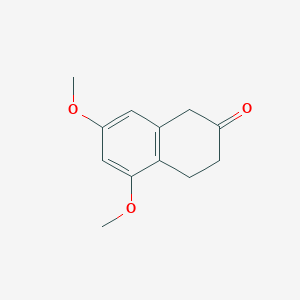
![[2-(3,7-Dibromo-10H-phenothiazin-10-yl)ethyl]phosphonic Acid](/img/structure/B13684267.png)
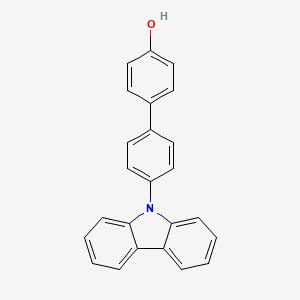
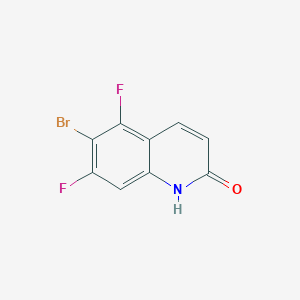
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
